![molecular formula C21H18ClN5O4 B2535304 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251635-55-8](/img/structure/B2535304.png)

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

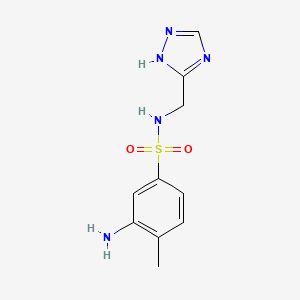

The compound is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest among organic and medicinal chemists . Triazoles are the most stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . The synthesis of such compounds often involves the reaction with two equivalents of a suitable amine in the presence of a catalytic amount of a base .Molecular Structure Analysis

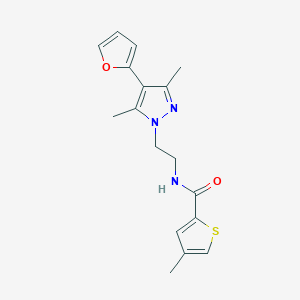

The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by the presence of a triazole ring . This ring is a five-membered structure containing three nitrogen atoms and two carbon atoms . The triazole ring can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, of which the former is more stable .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific functional groups present in the molecule . The introduction of electron-donating groups can contribute to good inhibitory activity against certain enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by the specific functional groups present in the molecule. They are generally stable compounds and are difficult to cleave .Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of triazolopyridazine derivatives and their potential as medicinal compounds. For example, studies have described the preparation of triazolopyridazines as potential antiasthma agents, highlighting their activity as mediator release inhibitors in the human basophil histamine release assay Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents (Medwid et al., 1990). Another study focused on the synthesis and biological assessment of triazolopyridine acetamides with an oxadiazol cycle, indicating the methodological development for creating diverse functionalized triazolopyridine derivatives The synthesis and biological assessment of triazolopyridine acetamides (Karpina et al., 2019).

Pharmacological Properties

Investigations into the pharmacological properties of triazolopyridazine derivatives have revealed their potential in treating various conditions. For instance, some derivatives have shown promising antiviral activity against hepatitis-A virus, suggesting their utility in developing new antiviral medications Anti‐HAV Activity of Some Newly Synthesized Triazolo[4,3‐b]pyridazines (Shamroukh & Ali, 2008). Additionally, new quinazolinone derivatives were evaluated for their anti-inflammatory and analgesic properties, expanding the therapeutic applications of these compounds Synthesis, characterization, and evaluation of some novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents (Farag et al., 2012).

Antimicrobial Activity

The antimicrobial activity of triazolopyridazine derivatives has been a subject of interest, with several compounds displaying significant efficacy against various bacterial and fungal strains. This suggests their potential as a foundation for developing new antimicrobial agents Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives (Bhuiyan et al., 2006).

Mechanism of Action

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the design and development of new target-oriented drugs for the treatment of various diseases . The unique structure of the triazole ring facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . Therefore, further investigations on this scaffold to harness its optimum potential are warranted .

properties

IUPAC Name |

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4/c1-30-17-9-7-15(11-18(17)31-2)23-20(28)12-26-21(29)27-19(25-26)10-8-16(24-27)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIHWMCQYFAAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)

![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)